molecular formula C18H27N3O B14794982 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)propan-1-one

2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B14794982
M. Wt: 301.4 g/mol
InChI Key: ZLOPRPKMUOQPSM-UHFFFAOYSA-N
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Description

2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane.

    Final Assembly: The final step involves coupling the benzyl group with the intermediate compound under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the cyclopropyl ring.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for its pharmacological properties, such as acting on specific receptors or enzymes.

    Industry: May be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition or Activation: Modulating the activity of enzymes involved in metabolic pathways.

    Signal Transduction Pathways: Affecting cellular signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-phenylpropan-1-one: A simpler analog with a phenyl group instead of the benzyl(cyclopropyl)amino group.

    N-Benzyl-2-amino-1-propanone: Similar structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but is a simpler molecule.

Uniqueness

2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)propan-1-one is unique due to its complex structure, which combines multiple functional groups and rings. This complexity may confer unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2-amino-1-[2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C18H27N3O/c1-14(19)18(22)21-11-5-8-17(21)13-20(16-9-10-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3

InChI Key

ZLOPRPKMUOQPSM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

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